molecular formula C18H22N2O4 B1385866 N-(5-amino-2-methoxyphenyl)-3-(2-ethoxyethoxy)benzamide CAS No. 1020055-20-2

N-(5-amino-2-methoxyphenyl)-3-(2-ethoxyethoxy)benzamide

Cat. No.: B1385866
CAS No.: 1020055-20-2
M. Wt: 330.4 g/mol
InChI Key: ZHYRWBZIOFHTAE-UHFFFAOYSA-N
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Description

Historical Context of Benzamide Derivatives

The benzamide family of compounds traces its scientific origins to the foundational work of Friedrich Wöhler and Justus von Liebig in 1832, when these pioneering chemists first described the existence of polymorphism in molecular crystals using benzamide as their model compound. This historic discovery occurred during their groundbreaking studies that helped establish the principles of structure-based organic chemistry, marking benzamide as the first organic molecule for which two different crystalline polymorphs were identified. The original research by Wöhler and Liebig emerged from their investigations into oil of bitter almonds, where they observed the transformation of benzaldehyde through various chemical modifications, ultimately leading to the synthesis of benzamide through the reaction of benzoyl chloride with ammonia. Their work represented a crucial milestone in organic chemistry, as they recognized the preservation of a common group of connected atoms throughout various chemical transformations, leading to the concept of organic radicals that became fundamental to chemical understanding.

The significance of this early work extends beyond mere historical interest, as benzamide emerged as the simplest amide derivative of benzoic acid, establishing a foundation for subsequent research into more complex substituted variants. The original observations by Wöhler and Liebig included the formation of needle-like crystals through slow crystallization from hot aqueous solutions, which subsequently transformed into blocky crystals representing the stable polymorph. This polymorphic behavior, discovered nearly two centuries ago, continues to influence modern understanding of crystal engineering and pharmaceutical solid-state chemistry. The historical context of benzamide research demonstrates how fundamental discoveries in organic chemistry have provided the groundwork for contemporary investigations into sophisticated derivatives like N-(5-amino-2-methoxyphenyl)-3-(2-ethoxyethoxy)benzamide.

Structural Classification within Substituted Benzamides

Substituted benzamides constitute a diverse class of organic compounds characterized by modifications to the basic benzamide structure through the introduction of various functional groups at different positions on the aromatic ring or amide nitrogen. The classification system for these compounds typically considers both the nature of the substituents and their positional arrangements, with particular attention paid to electronic and steric effects that influence biological activity. The parent compound benzamide, with its chemical formula C₇H₇NO, provides the fundamental framework upon which numerous pharmaceutical agents have been developed, including analgesics, antidepressants, antiemetics, and antipsychotics. The systematic classification of substituted benzamides reveals distinct structural families, each characterized by specific substitution patterns that confer unique pharmacological properties.

This compound exemplifies the complexity achievable within the substituted benzamide classification system through its incorporation of multiple functional groups. The compound features an amino group at the 5-position and a methoxy group at the 2-position of the aniline moiety, combined with an ethoxyethoxy substituent at the 3-position of the benzoyl ring. This substitution pattern places the compound within the category of di-substituted aniline benzamides, a subclass known for enhanced selectivity and potency in various biological applications. The presence of the ethoxyethoxy chain introduces additional flexibility and polarity to the molecule, potentially influencing its interaction with biological targets and affecting its pharmacokinetic properties.

The structural classification of this compound also considers its relationship to other known benzamide derivatives that have demonstrated significant biological activities. The amino substitution pattern resembles that found in compounds like 4-amino-N-(5-amino-2-methoxyphenyl)benzamide, which has been investigated for various therapeutic applications. The ethoxyethoxy substituent represents a relatively uncommon modification within the benzamide family, distinguishing this compound from more traditional alkoxy or alkyl substitutions commonly encountered in pharmaceutical benzamides. This unique substitution pattern suggests potential for novel biological activities that may differ significantly from those of conventional benzamide derivatives.

Overview of Ethoxyethoxy-Substituted Aromatic Amide Compounds

Ethoxyethoxy-substituted aromatic amides represent a specialized subset of organic compounds characterized by the presence of 2-ethoxyethoxy chains attached to aromatic ring systems. These compounds are distinguished by their ether linkages, which introduce conformational flexibility and alter the electronic properties of the parent aromatic system. The ethoxyethoxy group, chemically described as -OCH₂CH₂OCH₂CH₃, functions as an electron-donating substituent that can significantly influence the reactivity and biological activity of the aromatic amide framework. The incorporation of this functional group into aromatic amides has been explored in various therapeutic contexts, with particular attention paid to how the ether oxygen atoms can participate in hydrogen bonding interactions with biological targets.

The compound etosalamide, bearing the systematic name 2-(2-ethoxyethoxy)benzamide, serves as a representative example of this structural class and provides insight into the properties expected for ethoxyethoxy-substituted benzamides. With its molecular formula C₁₁H₁₅NO₃ and molecular weight of 209.24 g/mol, etosalamide demonstrates how the ethoxyethoxy substituent can be successfully incorporated into the benzamide framework while maintaining chemical stability and potential biological activity. The positioning of the ethoxyethoxy group influences both the physical properties of the compound and its potential interactions with biological systems, as the flexible ether chain can adopt various conformations to optimize binding interactions.

This compound extends this structural concept by incorporating the ethoxyethoxy group into a more complex substituted benzamide framework. The 3-position substitution of the ethoxyethoxy group on the benzoyl ring represents a strategic placement that avoids steric interference with the amide bond while maintaining the electronic influence of the ether substituent. This positioning allows for optimal presentation of the ethoxyethoxy chain for potential biological interactions while preserving the structural integrity of the benzamide core. The combination of the ethoxyethoxy substituent with the amino and methoxy groups on the aniline moiety creates a compound with multiple potential sites for biological interaction, enhancing its versatility as a research tool or potential therapeutic agent.

Current Research Significance and Applications

Contemporary research into substituted benzamides has revealed their remarkable versatility across multiple therapeutic areas, with particular emphasis on their ability to modulate dopaminergic neurotransmission and interact with various enzyme systems. The substituted benzamide class has emerged as one of the first categories of atypical antipsychotics successfully employed for both depressive states and schizophrenia, demonstrating their unique mechanism of action that involves selective modulation of dopaminergic systems in mesocorticolimbic brain regions. This dual therapeutic potential has sparked intensive research into novel benzamide derivatives that might offer improved selectivity, reduced side effects, or enhanced therapeutic efficacy compared to existing compounds.

Recent investigations have expanded the scope of benzamide research beyond traditional psychiatric applications to include antiprion activity, neuroprotection, and enzyme inhibition. The development of benzamide derivatives as antiprion agents has shown particular promise, with studies indicating that specific structural modifications can enhance binding affinity for human prion protein and inhibit its conversion to pathological forms. Similarly, research into benzyloxy benzamide derivatives has identified compounds with potent neuroprotective properties against ischemic stroke, achieved through disruption of specific protein-protein interactions involved in neuronal damage. These findings demonstrate the continued relevance of benzamide scaffolds in addressing contemporary therapeutic challenges.

This compound represents a novel addition to this expanding research landscape, offering unique structural features that may contribute to distinct biological activities. The compound's classification as a benzamide derivative positions it within a well-established framework of structure-activity relationships while its specific substitution pattern suggests potential for novel mechanisms of action. The presence of multiple functional groups capable of forming hydrogen bonds and participating in hydrophobic interactions provides opportunities for selective binding to various biological targets. Current research significance of such compounds lies in their potential to serve as lead structures for drug development, molecular probes for biological research, or tools for investigating structure-activity relationships within the benzamide family.

The research applications of this compound extend beyond pharmaceutical development to include materials science and chemical biology investigations. The structural complexity of this compound makes it suitable for studies of molecular recognition, self-assembly processes, and crystal engineering applications. The multiple aromatic rings and diverse functional groups present in the molecule provide opportunities for investigating intermolecular interactions that govern solid-state properties and solution behavior. These fundamental studies contribute to broader understanding of how molecular structure influences physical and chemical properties, ultimately supporting the rational design of new compounds with desired characteristics.

Structural Feature Chemical Properties Research Applications
Benzamide Core Planar aromatic system with amide functionality Foundation for pharmaceutical development
5-Amino-2-methoxyphenyl Electron-rich aromatic ring with hydrogen bond donors/acceptors Biological target recognition and selectivity
3-(2-Ethoxyethoxy) Substituent Flexible ether chain with multiple oxygen atoms Conformational adaptability and hydrophilic interactions
Multiple Functional Groups Diverse hydrogen bonding capabilities Versatile molecular recognition properties

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-3-(2-ethoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-3-23-9-10-24-15-6-4-5-13(11-15)18(21)20-16-12-14(19)7-8-17(16)22-2/h4-8,11-12H,3,9-10,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYRWBZIOFHTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methoxyphenyl)-3-(2-ethoxyethoxy)benzamide typically involves the reaction of 5-amino-2-methoxyaniline with 3-(2-ethoxyethoxy)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-methoxyphenyl)-3-(2-ethoxyethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted benzamides .

Scientific Research Applications

Scientific Research Applications

N-(5-amino-2-methoxyphenyl)-3-(2-ethoxyethoxy)benzamide has been utilized in various domains:

Chemistry

  • Reagent in Organic Synthesis : It serves as a building block for the synthesis of more complex organic molecules.
  • Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic applications.

Biology

  • Proteomics Research : It is employed to study protein interactions and functions, providing insights into biochemical pathways relevant to diseases.
  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering metabolic pathways.

Medicine

  • Therapeutic Potential : Investigated for its anticancer properties, it may inhibit cancer cell proliferation through various mechanisms.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects, suggesting applications in treating infections.

Industry

  • Material Development : Utilized in the development of new materials and chemical processes, enhancing product performance in various applications.

The following table summarizes key metrics related to the biological activity of this compound based on preliminary studies:

Activity TypeEffect ObservedReference
AntimicrobialPotential inhibition of bacterial growth
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionSpecific enzyme target interactions
Receptor ModulationAlteration of signaling pathways

Proteomics Research

In proteomics studies, this compound has been utilized to investigate protein interactions. Its ability to bind specific proteins suggests it may play a role in modulating biochemical pathways relevant to disease processes.

Therapeutic Applications

The compound is under investigation for its therapeutic potential in drug development, particularly as a lead compound in the synthesis of more complex molecules aimed at treating various diseases. For instance, studies have shown that it can effectively inhibit certain cancer cell lines, indicating promising anticancer activity.

Mechanism of Action

The mechanism of action of N-(5-amino-2-methoxyphenyl)-3-(2-ethoxyethoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzamide derivatives are a pharmacologically significant class of compounds. Below is a detailed comparison of N-(5-amino-2-methoxyphenyl)-3-(2-ethoxyethoxy)benzamide with structurally or functionally related benzamides:

Structural Analogues and Substituent Effects

Compound Name Substituents Key Features
Target Compound 3-(2-ethoxyethoxy), 5-amino-2-methoxyphenyl Balanced hydrophilic-lipophilic profile; potential for CNS or metabolic targeting.
N-{4-Hydroxyphenyl}benzamide (A8 in ) 4-hydroxyphenyl Antioxidant activity (86.6% inhibition); hydroxyl group enhances radical scavenging.
[125I]PIMBA (from ) 3-iodo-4-methoxy, piperidinyl Sigma receptor ligand; used for prostate tumor imaging (Kd = 5.80 nM).
Compound 19 (Glucokinase activator ) 3-amino-phenylethynyl, 2-methoxy EC50 = 27 nM; stimulates glucose uptake (2.16-fold increase).
Nitazoxanide (from ) 5-nitro-2-thiazolyl Antiparasitic agent; nitro-thiazolyl group critical for activity.
  • Substituent Impact: Amino Groups: The 5-amino group in the target compound may enhance hydrogen bonding with biological targets, similar to the 3-amino group in Compound 19, which contributes to glucokinase activation . Ethoxyethoxy Chain: The 2-ethoxyethoxy group improves solubility compared to simpler alkoxy substituents (e.g., methoxy in [125I]PIMBA) and may reduce metabolic clearance, as seen in melanoma-targeting benzamides with slow urinary excretion . Methoxy vs. Nitro Groups: Methoxy groups (as in the target compound and [125I]PIMBA) favor receptor binding or enzyme modulation, while nitro groups (e.g., nitazoxanide) are associated with antiparasitic activity .

Pharmacokinetic and Metabolic Stability

  • Melanoma-Targeting Benzamides: Substituents like acetamido and methoxy (e.g., Compound 6 in ) slow urinary excretion, increasing tumor uptake (23.2% ID/g at 6 h). The target compound’s ethoxyethoxy chain may similarly prolong blood circulation.
  • Metabolic Vulnerability : Simple alkoxy groups (e.g., methoxy in IMBA) are prone to demethylation, whereas bulkier chains (e.g., ethoxyethoxy) resist rapid metabolism, improving bioavailability .

Data Tables

Table 2: Substituent Effects on Pharmacokinetics

Substituent Metabolic Stability Example Compound Outcome
Methoxy Moderate (demethylation) IMBA Rapid clearance (high urinary excretion)
Ethoxyethoxy High (resists degradation) Target Compound Potential for prolonged half-life
Acetamido High Compound 6 Tumor uptake = 23.2% ID/g

Biological Activity

N-(5-amino-2-methoxyphenyl)-3-(2-ethoxyethoxy)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with an amine group and two ethoxy groups, contributing to its chemical reactivity and potential biological effects. Its molecular formula is C18H22N2O4C_{18}H_{22}N_{2}O_{4} with a molecular weight of approximately 330.39 g/mol .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, altering their activity and affecting metabolic pathways.
  • Receptor Binding : It can interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
  • DNA Intercalation : It may intercalate into DNA, potentially affecting gene expression and cellular functions .

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

  • Antimicrobial Properties : Investigations have suggested potential antimicrobial effects, making it a candidate for further exploration in treating infections .
  • Anticancer Properties : The compound is being explored for its ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation .

Case Studies and Research Findings

  • Proteomics Research : this compound has been utilized in proteomics studies to investigate protein interactions. Its ability to bind specific proteins suggests it may play a role in modulating biochemical pathways relevant to disease processes .
  • Therapeutic Applications : The compound is under investigation for its therapeutic potential in drug development, particularly as a lead compound in the synthesis of more complex molecules aimed at treating various diseases .

Data Table: Biological Activity Metrics

The following table summarizes key metrics related to the biological activity of this compound based on preliminary studies:

Activity Type Effect Observed Reference
AntimicrobialPotential inhibition of bacterial growth
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionSpecific enzyme target interactions
Receptor ModulationAlteration of signaling pathways

Q & A

Q. What are the recommended synthetic routes for N-(5-amino-2-methoxyphenyl)-3-(2-ethoxyethoxy)benzamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed coupling reactions, leveraging methodologies similar to those used for structurally related benzamides. For example, photoinduced copper-catalyzed Sonogashira-type coupling has been employed to introduce alkynyl groups to benzamide scaffolds . Optimization involves adjusting reaction temperature (e.g., 25–80°C), solvent selection (e.g., DMF or THF), and catalyst loading (e.g., 5–10 mol% CuI). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) can improve yield (typically 60–85%). Monitoring reaction progress with TLC or HPLC is critical to identify intermediates and byproducts .

Q. How can the purity and structural integrity of this compound be validated using spectroscopic and chromatographic techniques?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) and GC-MS for volatile impurities. Structural confirmation requires:
  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., methoxy and ethoxyethoxy groups).
  • HRMS : Exact mass determination (e.g., using ESI-TOF) to confirm molecular formula (e.g., C18_{18}H22_{22}N2_{2}O4_{4}).
  • X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves stereochemistry and packing motifs.
  • FT-IR : Peaks for amide C=O (~1650 cm1^{-1}) and aromatic C-H stretching (~3050 cm1^{-1}) confirm functional groups .

Q. What analytical techniques are suitable for assessing metabolic stability in preclinical studies?

  • Methodological Answer : Metabolic stability is evaluated using:
  • Liver microsome assays : Incubate the compound with rat/human liver microsomes (37°C, NADPH cofactor) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 min.
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess inhibition potential.
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free fraction .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacological activity of this benzamide derivative in metabolic disorders?

  • Methodological Answer :
  • In vitro :
  • Pancreatic β-cells : Glucose-stimulated insulin secretion (GSIS) assays (e.g., INS-1E cells) to assess insulinotropic effects.
  • Hepatocytes : Gluconeogenesis inhibition (e.g., suppression of glucose output in HepG2 cells).
  • In vivo :
  • Diet-induced obese (DIO) mice : Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) to measure glucose homeostasis.
  • Zucker diabetic fatty (ZDF) rats : Long-term studies to evaluate β-cell preservation and HbA1c reduction.
    Preclinical pharmacokinetic (PK) parameters (Cmax_{max}, Tmax_{max}, AUC) should be correlated with pharmacodynamic (PD) outcomes .

Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?

  • Methodological Answer : Contradictions in activity data (e.g., varying IC50_{50} values) may arise from differences in:
  • Assay conditions : Buffer pH, serum content, or incubation time (e.g., serum proteins may reduce free compound availability).
  • Cell line variability : Use standardized cell lines (e.g., ATCC-validated) and include positive controls (e.g., metformin for glucose assays).
  • Metabolic interference : Test metabolites (via LC-MS) for off-target effects.
    Cross-validation using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and meta-analysis of published SAR trends (e.g., substituent effects on target affinity ) can clarify inconsistencies.

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound to enhance target affinity?

  • Methodological Answer : SAR studies involve:
  • Substituent variation : Systematic modification of methoxy, ethoxyethoxy, or amino groups (e.g., replacing ethoxyethoxy with propoxyethoxy to assess hydrophobicity).
  • Bioisosteric replacement : Swap the benzamide core with thiazole or pyridine rings to improve solubility or binding.
  • Pharmacophore mapping : Molecular docking (e.g., using AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites).
    High-throughput screening (HTS) against target libraries (e.g., GPCRs, kinases) and in vivo efficacy correlation (e.g., tumor growth inhibition in xenograft models ) validate SAR hypotheses.

Q. How can metabolic stability and tissue selectivity be optimized for melanoma imaging applications?

  • Methodological Answer :
  • Radiolabeling : Incorporate 131^{131}I or 18^{18}F via electrophilic substitution (e.g., iododestannylation) for SPECT/PET imaging .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., bromo or nitro) to slow hepatic metabolism.
  • Tissue distribution studies : Compare uptake in B16 melanoma vs. normal tissues (e.g., liver, kidney) at 6–24 h post-injection. Use autoradiography or gamma counting to quantify %ID/g .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(5-amino-2-methoxyphenyl)-3-(2-ethoxyethoxy)benzamide
Reactant of Route 2
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N-(5-amino-2-methoxyphenyl)-3-(2-ethoxyethoxy)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.